4,6-Difluoro-5-methylbenzene-1,3-diamine
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Overview
Description
4,6-Difluoro-5-methylbenzene-1,3-diamine, also known by its CAS Number 1378825-39-8, is a chemical compound with the molecular formula C7H8F2N2 . It has a molecular weight of 158.15 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, two amine groups, and one methyl group . The InChI code for this compound is 1S/C7H8F2N2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,10-11H2,1H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 265.8±35.0 °C and a predicted density of 1.332±0.06 g/cm3 . Its pKa value is predicted to be 3.68±0.10 .Scientific Research Applications
Synthesis and Properties of Fluorinated Polyimides
Research has demonstrated the synthesis of novel fluorinated diamine monomers and their use in creating fluorinated polyimides. These polymers exhibit high thermal stability, good solubility in various solvents, and possess desirable physical properties like tensile strength and elongation at break. The research highlights the potential of using such fluorinated compounds in developing materials with high performance and stability (Yang & Hsiao, 2004).
Regioflexible Substitution of Difluorobenzene
Studies have explored the structural opportunities afforded by the regioflexible substitution of difluorobenzene, demonstrating its versatility in organic synthesis. This research underscores the potential of 4,6-difluoro-5-methylbenzene-1,3-diamine and similar compounds in the development of new organic molecules with varied functional groups (Schlosser & Heiss, 2003).
Syntheses, Structures, and Redox Properties
A study on the synthesis, structure, and redox properties of derivatives of fluorobenzene, including 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, offers insights into their unique molecular structures and electrochemical behavior. This research opens avenues for using such compounds in advanced applications like electrochemical sensors or catalysts (Sasaki, Tanabe, & Yoshifuji, 1999).
Soluble and Colorless Polyimides
Another study focused on the creation of soluble and colorless polyimides derived from fluorinated diamines, emphasizing their application in industries where transparency and solubility are critical. This research is significant for the development of advanced materials in electronics and optics (Yang & Su, 2005).
Mechanism of Action
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with it are H302, H315, H320, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4,6-difluoro-5-methylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUYRQZWOOPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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